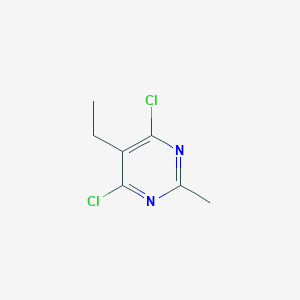

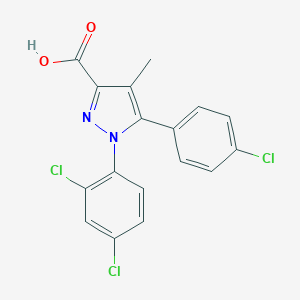

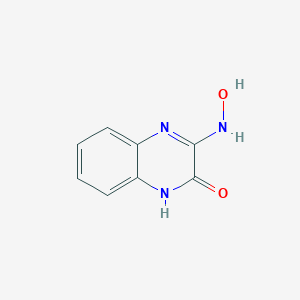

![molecular formula C8H14O2 B071821 1-Oxaspiro[3.5]nonan-7-ol CAS No. 176598-06-4](/img/structure/B71821.png)

1-Oxaspiro[3.5]nonan-7-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of spirocyclic compounds, similar to 1-Oxaspiro[3.5]nonan-7-ol, often involves intricate chemical reactions designed to construct the spiro framework efficiently. For instance, the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones showcases the use of Mn(III)-based oxidation as a critical step in synthesizing spiro compounds with good yields, highlighting the versatility of spirocyclic frameworks in chemical synthesis (Huynh, Nguyen, & Nishino, 2017). Another example is the synthesis of β-lactones, where aldolization of ketones with phenyl ester enolates leads to the formation of compounds such as 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, demonstrating the diverse methodologies applicable in constructing spirocyclic compounds (Wedler & Schick, 2003).

Molecular Structure Analysis

Spiro compounds, including 1-Oxaspiro[3.5]nonan-7-ol, exhibit complex molecular structures that allow for a wide range of chemical modifications and reactivities. The spirocyclic framework provides a rigid backbone that influences the compound's stereochemical properties and reactivity patterns. For example, the study on the stereoisomers of 7-phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol provides insights into how the spatial arrangement of atoms around the spiro center affects the compound's properties, demonstrating the significance of molecular structure analysis in understanding the behavior of spiro compounds (Parvez, Senthil, & Yadav, 2001).

Chemical Reactions and Properties

Spirocyclic compounds like 1-Oxaspiro[3.5]nonan-7-ol participate in a variety of chemical reactions, attributing to their unique chemical properties. The reactivity of such compounds can be tailored through functionalization of the spiro center or the rings, enabling the synthesis of derivatives with desired chemical properties. For instance, the efficient synthesis of some 2-oxaspiro[3.5]nona-1-ones demonstrates the reactivity of spirocyclic compounds under oxidative conditions to afford β-lactones, indicating the broad scope of chemical transformations applicable to spiro compounds (Kato, Kitahara, & Yoshikoshi, 1985).

Wissenschaftliche Forschungsanwendungen

Synthesis and Modeling Studies :

- Kato, Kitahara, and Yoshikoshi (1985) conducted a study on the efficient synthesis of some 2-oxaspiro[3.5]nona-1-ones as models for anisatin, highlighting the process of synthesizing these compounds from specific precursors and their subsequent oxidation to afford corresponding β-lactones (Kato, Kitahara, & Yoshikoshi, 1985).

- Sinibaldi and Canet (2008) reviewed the synthetic approaches to spiroaminals, including compounds like 1-oxa-7-azaspiro[5.5]undecane, which possess significant biological activities due to their unique structures (Sinibaldi & Canet, 2008).

Applications in Bioactive Compound Synthesis :

- Wedler and Schick (2003) described the synthesis of β-lactones by aldolization of ketones with phenyl ester enolates, involving compounds such as 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, which are key in the synthesis of bioactive molecules (Wedler & Schick, 2003).

Antimicrobial Agent Synthesis :

- Al-Ahmadi (1996) synthesized bispiroheterocyclic derivatives from 1-oxa-4-thiaspiro[4.4]nonan-2-one and related compounds, which were tested for their antimicrobial activities (Al-Ahmadi, 1996).

Investigation in Chemical Technology :

- Santos, Barreiro, Braz-Filho, and Fraga (2000) conducted a study on the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening, important in the development of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Pharmaceutical Synthesis :

- Young, Jung, and Cheng (2000) explored the Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization of secondary allylic alcohols, a method applicable in the synthesis of spirocyclic ethers like theaspirane and theaspirone, which are significant in pharmaceutical chemistry (Young, Jung, & Cheng, 2000).

Eigenschaften

IUPAC Name |

1-oxaspiro[3.5]nonan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-1-3-8(4-2-7)5-6-10-8/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOBSKGLTXGRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxaspiro[3.5]nonan-7-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

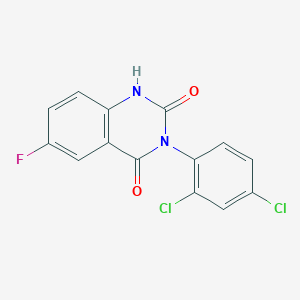

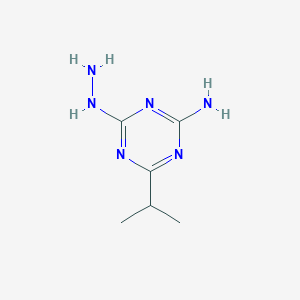

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)

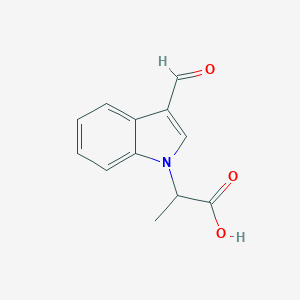

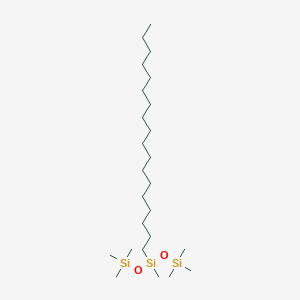

![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)

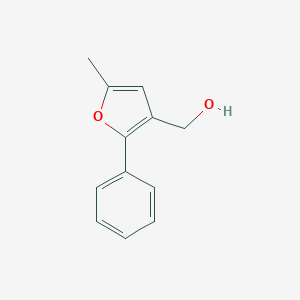

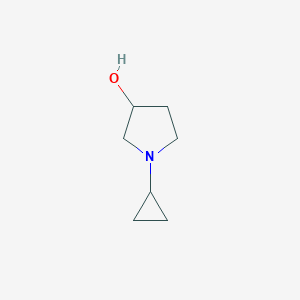

![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)

![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)